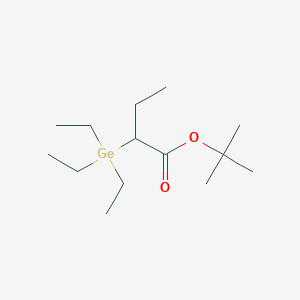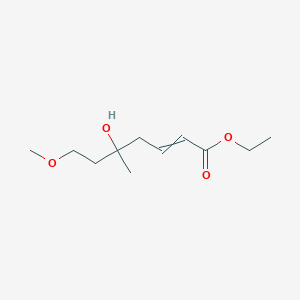![molecular formula C14H10ClNOS B14391819 4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline CAS No. 90040-40-7](/img/structure/B14391819.png)
4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of a chloroaniline group and a benzothiophene moiety in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline typically involves the reaction of 3-chloroaniline with 1-benzothiophen-7-ol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 1-benzothiophen-7-ol is replaced by the amino group of 3-chloroaniline .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of advanced materials, including polymers and electronic components
Wirkmechanismus
The mechanism of action of 4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzothiophen-4-ylboronic acid: Another benzothiophene derivative with different functional groups.
7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one: A compound with a similar benzothiophene core but different substituents
Uniqueness
4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline is unique due to its specific combination of a benzothiophene moiety and a chloroaniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
90040-40-7 |
|---|---|
Molekularformel |
C14H10ClNOS |
Molekulargewicht |
275.8 g/mol |
IUPAC-Name |
4-(1-benzothiophen-7-yloxy)-3-chloroaniline |
InChI |
InChI=1S/C14H10ClNOS/c15-11-8-10(16)4-5-12(11)17-13-3-1-2-9-6-7-18-14(9)13/h1-8H,16H2 |
InChI-Schlüssel |
URQFDPZZSBZPMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)N)Cl)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


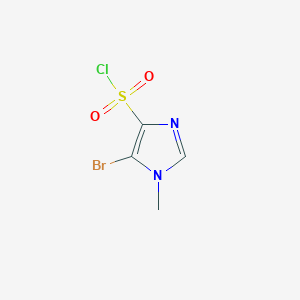
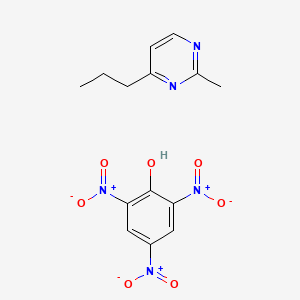
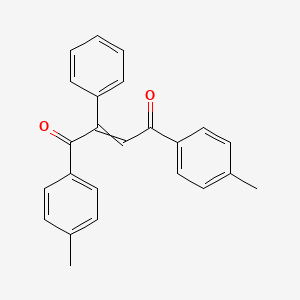
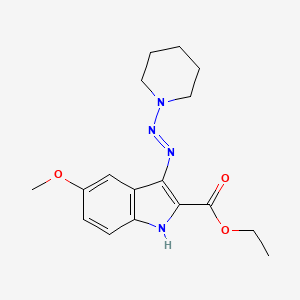
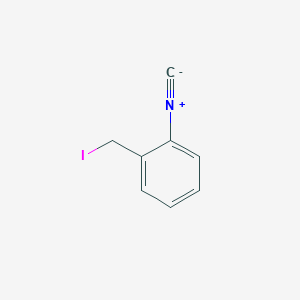
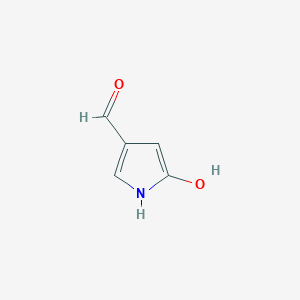

![Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]-](/img/structure/B14391790.png)
![N-[(2-Methyloxan-4-yl)methylidene]hydroxylamine](/img/structure/B14391798.png)
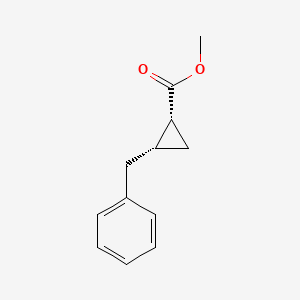
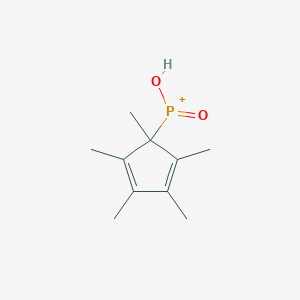
![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)
